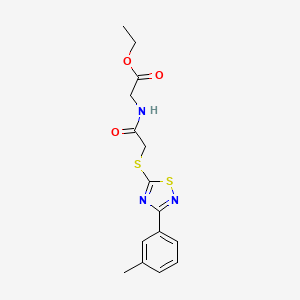

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-3-21-13(20)8-16-12(19)9-22-15-17-14(18-23-15)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSMDANCDQHIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331614 | |

| Record name | ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

864918-14-9 | |

| Record name | ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can yield thiadiazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring and the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives .

Scientific Research Applications

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form strong interactions with biological targets due to its mesoionic character, allowing it to cross cellular membranes and exert its effects. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiadiazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s key structural elements—thiadiazole core , m-tolyl substituent , and ethyl ester —are critical for comparisons:

- Thiadiazole vs. Thiazole/Triazole Derivatives: Compound 26 (): Contains a thiazole ring with phenylacetamido and pentanoic acid groups. Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Incorporates both triazole and thiadiazole rings, enhancing intermolecular interactions with enzymes compared to mono-heterocyclic analogs .

- Compound 7.7 (): Features a tetrazolo[1,5-c]quinazoline core with a m-tolylpropanoate group. The bulkier heterocycle may reduce membrane permeability compared to the simpler thiadiazole .

Bioactivity Profiles

Anticancer Activity:

- Compound 7b (): A thiadiazole derivative with an IC50 of 1.61 ± 1.92 μg/mL against HepG-2 cells. The phenyl and hydrazone substituents enhance cytotoxicity .

Antimicrobial and Actoprotective Activity:

- Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (): Exhibits actoprotective activity 6.32% higher than riboxin. The potassium cation improves efficacy compared to sodium or morpholine salts .

- Triazamate (): An ethyl thioacetate-containing pesticide (CAS#112143-82-5). Its triazole ring and dimethylamino group highlight agricultural, rather than pharmaceutical, applications .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate is a complex organic compound that features a thiadiazole ring, which is recognized for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O2S

- Molecular Weight : Approximately 280.35 g/mol

- CAS Number : 864918-14-9

The compound's structure includes a thiadiazole moiety, which significantly contributes to its biological properties. The presence of the m-tolyl group and the ethyl acetate functionality enhances its potential as a bioactive molecule.

Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activities. This compound has been evaluated for its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| DU-145 (Prostate Cancer) | 10.0 |

The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

This compound has been explored for its role as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases:

| Enzyme | Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | 70% | 25.0 |

This inhibition suggests potential applications in treating conditions like Alzheimer's disease.

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Modulation : By inhibiting specific enzymes like AChE, the compound can alter neurotransmitter levels and influence neuronal function.

- Oxidative Stress Induction : The thiadiazole ring may generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested against MCF-7 and A549 cell lines. The study concluded that the structural features of thiadiazoles are critical for their anticancer efficacy .

Study on Antimicrobial Effects

In another study focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. It demonstrated significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The authors suggested further exploration into its mechanism of action and potential as a therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, and how can reaction conditions be standardized?

Methodological Answer:

The compound is synthesized via multi-step reactions involving thiadiazole ring formation, thioether linkage, and acetamido coupling. Key steps include:

- Thiadiazole synthesis : Cyclization of thiosemicarbazides with carboxylic acids under reflux (e.g., acetic acid, 80–100°C) .

- Thioether formation : Nucleophilic substitution using ethyl 2-chloroacetate with a thiolate intermediate (base: triethylamine; solvent: ethanol) .

- Acetamido coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Standardization requires monitoring reaction progress via TLC and optimizing pH (6.5–7.5) and temperature (25–40°C) for intermediate stability .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments (e.g., thiadiazole protons at δ 7.1–7.4 ppm, acetamido NH at δ 12.0–12.2 ppm) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (e.g., C: 52.15% calculated vs. 52.08% observed) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the m-tolyl and thiadiazole moieties in bioactivity?

Methodological Answer:

- Comparative analogs : Synthesize derivatives with substituents like p-tolyl or halogenated aryl groups to test antimicrobial potency .

- Thiadiazole modifications : Replace 1,2,4-thiadiazole with 1,3,4-thiadiazole and evaluate enzyme inhibition (e.g., cyclooxygenase-2) .

- Bioassays : Test analogs against bacterial strains (e.g., S. aureus MIC values) and cancer cell lines (e.g., MTT assay on HeLa) to correlate substituent effects with activity .

Advanced: What molecular docking strategies are suitable for predicting interactions with biological targets like cyclooxygenase-2?

Methodological Answer:

- Target preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and prepare via protonation state adjustment (pH 7.4) .

- Ligand preparation : Optimize compound geometry using Gaussian09 (B3LYP/6-31G*) and generate conformers .

- Docking software : Use AutoDock Vina with Lamarckian genetic algorithm (grid center: active site residues Val523/Arg499) .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib) and validate via MD simulations (NAMD, 100 ns) .

Advanced: How can contradictory bioactivity data (e.g., varying MIC values across studies) be resolved?

Methodological Answer:

- Standardized protocols : Re-test under uniform conditions (e.g., Mueller-Hinton broth, 37°C, 18–24 hr incubation) .

- Synergistic assays : Combine with adjuvants (e.g., clavulanic acid) to rule out resistance mechanisms .

- Metabolite profiling : Use LC-MS to identify degradation products that may alter activity .

Basic: What strategies ensure the compound’s stability during storage and in vitro assays?

Methodological Answer:

- Storage : Lyophilize and store at –20°C under argon to prevent oxidation of the thioether group .

- Buffered solutions : Use PBS (pH 7.4) with 0.01% BSA to minimize aggregation in biological assays .

- Light protection : Store in amber vials to avoid photodegradation of the thiadiazole ring .

Advanced: What enzymatic assays are effective for evaluating its kinase or protease inhibition potential?

Methodological Answer:

- Kinase inhibition : Use ADP-Glo™ Kinase Assay (e.g., EGFR kinase) with ATP concentration at Km (15 µM) .

- Protease inhibition : Fluorescent substrate-based assays (e.g., trypsin with BAPNA substrate; λex 380 nm, λem 460 nm) .

- Data normalization : Express IC₅₀ values relative to controls (e.g., staurosporine for kinases) .

Advanced: How do solvent polarity and protic/aprotic environments affect its reactivity in nucleophilic substitutions?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of thiolate ions, accelerating thioether formation (yield >80%) .

- Protic solvents : Ethanol reduces side reactions (e.g., hydrolysis) but slows kinetics (reflux required) .

- Dielectric constant : Solvents with ε > 30 (e.g., acetonitrile) stabilize transition states in SN2 mechanisms .

Advanced: What computational modeling approaches predict its pharmacokinetic properties (e.g., logP, bioavailability)?

Methodological Answer:

- logP calculation : Use ChemAxon or SwissADME with atom-based contributions (predicted logP ~2.8) .

- Bioavailability : Rule of Five compliance via Molinspiration (molecular weight <500, H-bond donors <5) .

- Metabolism prediction : CYP450 isoform interactions simulated via StarDrop’s DEREK module .

Advanced: What role does the 1,2,4-thiadiazole ring play in its electrochemical behavior and redox stability?

Methodological Answer:

- Cyclic voltammetry : Scan in acetonitrile (0.1 M TBAPF₆) reveals oxidation peaks at +1.2 V (thiadiazole S-atom) .

- Redox stability : The ring’s electron-withdrawing nature stabilizes the reduced form (E₁/₂ = –0.5 V vs Ag/AgCl) .

- Degradation pathways : ESI-MS identifies sulfoxide/sulfone derivatives under oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.